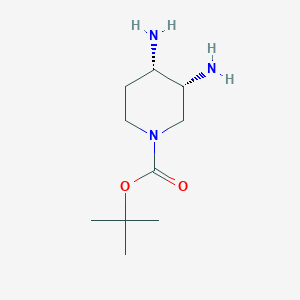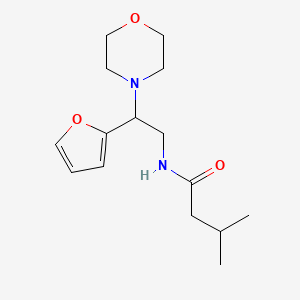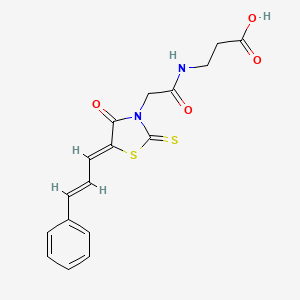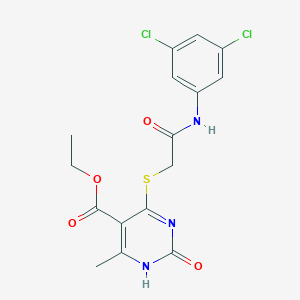![molecular formula C21H19N7O B2387018 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380190-72-5](/img/structure/B2387018.png)
2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridine, pyridazine, piperazine, and pyridopyrimidinone moieties, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridazinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine to form 2-hydrazinopyridine, which is then cyclized with a suitable reagent to yield the pyridazinyl intermediate.
Piperazine coupling: The pyridazinyl intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl-pyridazinyl compound.
Pyridopyrimidinone formation: Finally, the piperazinyl-pyridazinyl compound is cyclized with a pyridopyrimidinone precursor under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-pyrimidine core and have been studied for their anti-fibrotic and anti-cancer activities.
Paliperidone: A compound with a pyrido[1,2-a]pyrimidin-4-one core, used as an antipsychotic agent.
Uniqueness
2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties. This makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c29-21-15-20(23-18-6-2-4-10-28(18)21)27-13-11-26(12-14-27)19-8-7-17(24-25-19)16-5-1-3-9-22-16/h1-10,15H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORICZJZWNEGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)
![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2386945.png)
![3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2386947.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2386948.png)
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)

![4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2386953.png)



